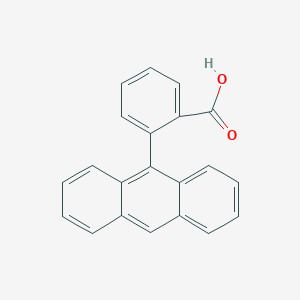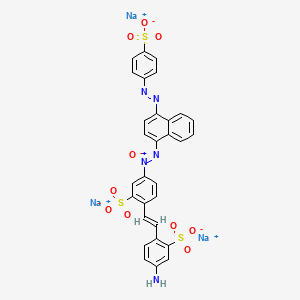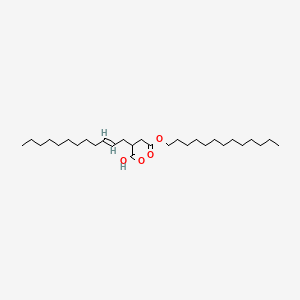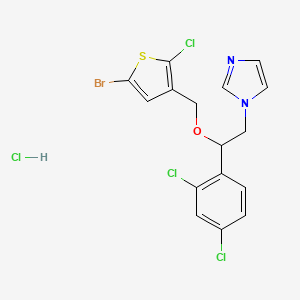
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the reaction of porphyrin precursors with specific reagents under controlled conditions. One common method involves the use of porphyrin and iron salts under appropriate conditions to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage and kill cancer cells . The molecular targets and pathways involved in these processes are often specific to the application and can include various enzymes, receptors, and cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesoporphyrin IX dimethyl ester: Another porphyrin derivative with similar structural features and applications.
Coproporphyrin I tetramethyl ester: A related compound with similar chemical properties and uses.
Deuteroporphyrin IX dimethyl ester: Another similar compound used in various scientific and industrial applications.
Uniqueness
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications such as photodynamic therapy and catalysis, where its reactivity and ability to interact with light are crucial.
Propriétés
Numéro CAS |
644-00-8 |
|---|---|
Formule moléculaire |
C31H34N4O2 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
3-(8,13-diethyl-3,7,12,17-tetramethyl-23,24-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C31H34N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,32,35H,7-10H2,1-6H3,(H,36,37) |
Clé InChI |
QOPJEFQXHWQPTC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C3C(=CC(=CC4=NC(=CC5=NC(=CC(=C1C)N2)C(=C5C)CC)C(=C4CCC(=O)O)C)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)



![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)


![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
